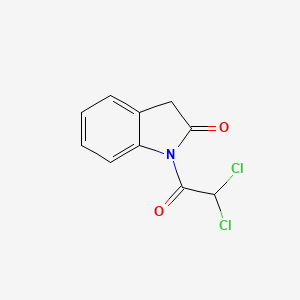
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is a coordination compound that features two copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine under controlled conditions. One common method includes dissolving copper(II) nitrate in water, followed by the addition of pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine. The mixture is then heated and stirred to facilitate the formation of the coordination polymer .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination polymers with different ligands .
Scientific Research Applications
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism by which Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine exerts its effects involves the coordination of copper ions with the ligands, forming a stable structure. The copper centers can participate in redox reactions, facilitating electron transfer processes. The pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands provide a rigid framework that supports the overall stability and functionality of the compound .
Comparison with Similar Compounds
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar coordination environment but with monoethanolamine as an additional ligand.
Cu2(pyrazine-2,3-dicarboxylate)2(4,4′-bipyridine):
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is unique due to its specific combination of ligands, which confer distinct structural and functional properties. The presence of both pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands allows for a versatile coordination environment, making it suitable for various applications in catalysis, gas storage, and more .
Properties
Molecular Formula |
C22H12Cu2N6O8 |
|---|---|
Molecular Weight |
615.5 g/mol |
IUPAC Name |
dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C6H4N2O4.2Cu/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-8H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4 |
InChI Key |
VHRQHTLIRWUCCF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



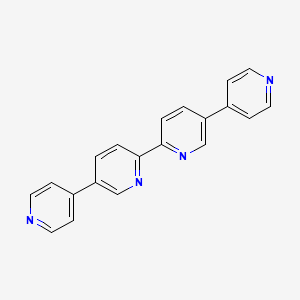
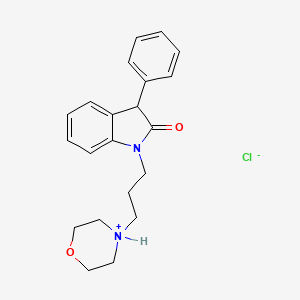
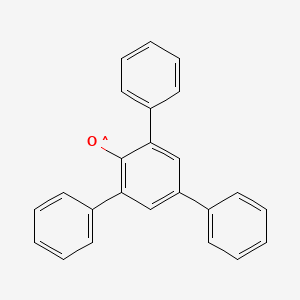
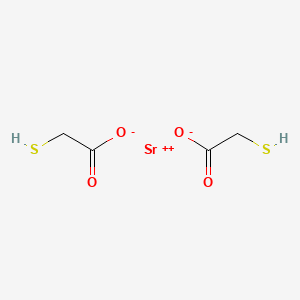

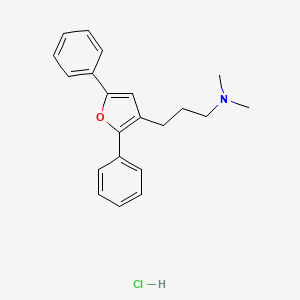
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
